
6-phenyl-4,5-dihydropyridazin-3(2H)-one
Overview
Description
6-Phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, with a phenyl group attached to the sixth carbon. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
It has been found to exhibit cardiotonic activity , suggesting that it may interact with targets involved in cardiac function.
Mode of Action
It has been suggested that its mechanism of action is based on its capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This implies that the compound may interact with its targets, leading to changes in calcium ion concentrations within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired pyridazinone.
Example Reaction:
Starting Materials: Phenylhydrazine and ethyl acetoacetate.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The phenylhydrazine reacts with ethyl acetoacetate to form an intermediate hydrazone, which then undergoes cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives with different substituents.
Reduction: Reduction reactions can modify the nitrogen-containing ring, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Neuroprotective Applications
Ischemic Stroke Treatment
Recent studies have highlighted the potential of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives in treating ischemic stroke. A notable hybrid compound combining edaravone and this compound exhibited significant cytoprotective effects against oxygen-glucose deprivation in BV2 cells. This compound demonstrated a superior ability to inhibit platelet aggregation compared to traditional treatments like aspirin, thus posing a lower risk of bleeding complications .
Mechanism of Action
The proposed mechanism involves the modulation of phosphodiesterase 3A (PDE3A), which plays a crucial role in neuroprotection and anti-platelet aggregation. The compound's ability to enhance the levels of glutathione (GSH) and superoxide dismutase (SOD) while reducing malondialdehyde (MDA) concentrations indicates its effectiveness in alleviating oxidative stress associated with cerebral ischemia/reperfusion injuries .
Anti-Cancer Applications
Inhibition of Tumor Cell Proliferation
This compound derivatives have been identified as potential inhibitors of tumor cell proliferation. Research has shown that these compounds can effectively inhibit phosphodiesterase 3A/B (PDE3A/B), which is linked to cancer cell sensitivity. The ability to stabilize the PDE3A-SLFN12 complex enhances their efficacy against various cancer cell lines, making them promising candidates for cancer treatment .
Case Studies and Findings
In vitro studies have demonstrated that these compounds exhibit IC50 values below 100 nM for tumor cell proliferation while maintaining higher IC50 values for enzymatic PDE3 inhibition. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits .
Anti-Inflammatory Applications
COX-2 Inhibition
This compound has also been evaluated for its cyclooxygenase (COX) inhibitory activity. A derivative known as 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one was identified as a potent COX-2 inhibitor with a favorable pharmacokinetic profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Comparison with Other NSAIDs
The following table summarizes the binding affinities and pharmacokinetic parameters of this compound derivatives compared to other NSAIDs:
Compound | COX-2 Binding Affinity (kcal/mol) | COX-1 Binding Affinity (kcal/mol) | Log P (o/w) |
---|---|---|---|
6-PDHP | -6.83 | -7.11 | 2.65 |
Indomethacin | -6.81 | -5.60 | 4.27 |
Aspirin | -5.33 | -5.60 | 1.19 |
Celecoxib | -9.14 | -9.69 | 3.40 |
This data indicates that this compound derivatives possess strong COX-2 inhibition capabilities with potentially fewer side effects related to COX-1 inhibition.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydropyridazin-3(2H)-one: Lacks the phenyl group, resulting in different biological activities.
6-Methyl-4,5-dihydropyridazin-3(2H)-one: Substitution of the phenyl group with a methyl group alters its pharmacological profile.
6-Phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives: Various derivatives with different substituents on the phenyl ring or the pyridazinone core exhibit diverse biological activities.
Uniqueness
6-Phenyl-4,5-dihydropyridazin-3(2H)-one stands out due to its potent cardiotonic activity and versatility in chemical modifications.
Biological Activity
6-Phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a phenyl group at the 6-position and a carbonyl group at the 3-position of the pyridazine ring. Its structural attributes allow for significant interactions with various biological targets, influencing its pharmacological properties.
Synthesis Methods
Several synthesis methods have been reported for this compound, including:
- Condensation of N-phenylmalonamic acid with formamide in the presence of phosphorus oxychloride.
- Reaction of N-benzoyl glycine with hydrazine hydrate under microwave irradiation.
These methods have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm the purity and structure of the synthesized compound.
Anticonvulsant Activity
Research has indicated that this compound may exhibit anticonvulsant properties. In animal models, preliminary findings suggest efficacy; however, further studies are required to elucidate its mechanism of action and confirm these effects .
Cardiotonic Properties
A significant area of investigation has been the cardiotonic activity of this compound. Studies have shown that derivatives of this compound possess both inotropic (increasing heart contractility) and vasodilatory effects:
- Inotropic Activity : Compounds like 6-(4-methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one have demonstrated significant positive inotropic effects in isolated rat atria .
- Vasodilatory Activity : These compounds also show vasorelaxant properties in precontracted aortic rings from Wistar rats, indicating potential use in treating conditions like congestive heart failure .
Compound Name | Inotropic Effect (IC50) | Vasorelaxant Activity |
---|---|---|
6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | 0.08 ± 0.01 mmol L–1 | Significant |
Isoprenaline | Standard Reference | High Increase |
Anti-inflammatory Activity
In vitro studies have revealed that this compound acts as a cyclooxygenase-2 (COX-2) inhibitor. Its anti-inflammatory properties are comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin .
Case Studies and Research Findings
- Synthesis and Evaluation : A study conducted by Kumar et al. synthesized several derivatives of this compound and evaluated their pharmacological activities. They found that specific substitutions on the phenyl ring significantly affected both inotropic and vasodilatory responses .
- Antimicrobial Activity : Other derivatives incorporating selenium showed enhanced antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity beyond cardiotonic effects .
Properties
IUPAC Name |
3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGYMLDMYPAMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287654 | |
Record name | 6-phenyl-4,5-dihydro-3(2h)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787388 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1011-46-7 | |
Record name | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1011-46-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-phenyl-4,5-dihydro-3(2h)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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